molecular formula C16H16ClN3O2S B8650997 5-Chloro-2-[2-(2-methylphenyl)ethyl]-1H-benzimidazole-6-sulfonamide CAS No. 89725-35-9

5-Chloro-2-[2-(2-methylphenyl)ethyl]-1H-benzimidazole-6-sulfonamide

Cat. No. B8650997
CAS RN: 89725-35-9
M. Wt: 349.8 g/mol
InChI Key: GPQCMHZSGVOXRF-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-(2-methylphenyl)ethyl]-1H-benzimidazole-6-sulfonamide is a useful research compound. Its molecular formula is C16H16ClN3O2S and its molecular weight is 349.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-[2-(2-methylphenyl)ethyl]-1H-benzimidazole-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-[2-(2-methylphenyl)ethyl]-1H-benzimidazole-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89725-35-9

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

6-chloro-2-[2-(2-methylphenyl)ethyl]-3H-benzimidazole-5-sulfonamide

InChI

InChI=1S/C16H16ClN3O2S/c1-10-4-2-3-5-11(10)6-7-16-19-13-8-12(17)15(23(18,21)22)9-14(13)20-16/h2-5,8-9H,6-7H2,1H3,(H,19,20)(H2,18,21,22)

InChI Key

GPQCMHZSGVOXRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC2=NC3=CC(=C(C=C3N2)S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 11.5 g of 3-(2-methylphenyl)propionitrile in 50 ml of 6 N hydrochloric acid was added 11.8 g of 2-amino-4-chloro-5 sulfamylaniline and the suspension refluxed for 12 hours. The precipitate was collected by filtration and added with stirring to 200 ml of concentrated ammonium hydroxide. The free base was then collected and added to methanol; the methanol was brought to a boil, charcoal added, and the suspension filtered. Concentration in vacuo provided a semi-solid which upon treatment with acetonitrile gave a red solution and a precipitate (ammonium chloride). Concentration of the red solution in vacuo provided a solid which upon recrystallization from acetonitrile yielded off-white crystals, m.p. 205°-208°.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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